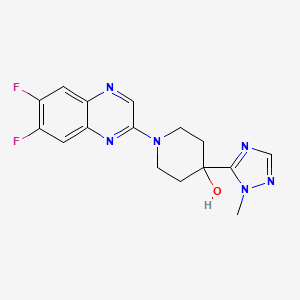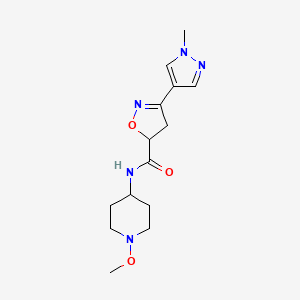![molecular formula C12H17N3O3 B7435479 2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B7435479.png)
2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide is a chemical compound that is commonly known as methoxetamine or MXE. It is a dissociative anesthetic drug that has been used for scientific research purposes. The compound is structurally similar to ketamine, which is a well-known anesthetic drug. MXE has gained popularity among researchers due to its unique properties and potential therapeutic applications.
Mécanisme D'action
MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of neural activity and the perception of pain. MXE blocks the NMDA receptor, leading to a reduction in neural activity and a decrease in pain perception. MXE also activates the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
MXE has been found to have a range of biochemical and physiological effects on the body. It can cause a state of dissociation, where the individual feels detached from their surroundings and experiences altered perceptions of reality. MXE can also cause hallucinations, euphoria, and a sense of well-being. However, it can also lead to negative effects, such as anxiety, paranoia, and confusion. MXE has been found to have a long half-life, meaning that its effects can last for several hours after administration.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in laboratory experiments. It has a unique chemical structure and properties, which can provide insights into the mechanisms of neural activity and pain perception. MXE can also be used to study the effects of dissociative anesthetics on the brain and behavior. However, there are also limitations to the use of MXE in laboratory experiments. It is a controlled substance and can only be used by licensed professionals in a controlled environment. MXE can also have unpredictable effects on the body, and its use should be carefully monitored to avoid adverse reactions.
Orientations Futures
There are several future directions for research on MXE. One area of focus is on its potential therapeutic applications, such as in the treatment of depression, anxiety, and chronic pain. Further studies are needed to fully understand the effects of MXE on the brain and behavior, and to determine the optimal dose and administration method. Another area of research is on the development of new dissociative anesthetics that have improved safety and efficacy profiles. MXE has provided a valuable starting point for the development of new compounds with potential therapeutic applications.
Méthodes De Synthèse
MXE is synthesized by the reaction of 3-methoxyphenylacetone with methylamine, followed by the addition of ethyl acetate and sodium borohydride. The resulting compound is then purified through various methods, such as recrystallization, chromatography, and distillation. The synthesis of MXE requires specialized equipment and expertise, and it should only be performed by trained professionals in a controlled laboratory environment.
Applications De Recherche Scientifique
MXE has been used in scientific research to study its effects on the central nervous system. It has been found to have anesthetic, hallucinogenic, and dissociative properties. MXE has also been investigated for its potential therapeutic applications, such as in the treatment of depression, anxiety, and chronic pain. The research on MXE is still in its early stages, and further studies are needed to fully understand its effects and potential benefits.
Propriétés
IUPAC Name |
2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14-10(16)7-15-12(17)11(13)8-3-5-9(18-2)6-4-8/h3-6,11H,7,13H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPNYQTUEVOHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C(C1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)


![N-[2-(1,1-dioxothiolan-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7435425.png)
![3-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl]pyrimidin-4-one](/img/structure/B7435426.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)

![4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
![(3S,4R)-4-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine](/img/structure/B7435466.png)
![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)

![N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine](/img/structure/B7435488.png)
![N,N-diethyl-4-[1-[2-(1-methoxycyclobutyl)ethyl]tetrazol-5-yl]piperazine-1-carboxamide](/img/structure/B7435492.png)